1-(2-methoxyethyl)-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
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Overview
Description
1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the benzodiazole core and the introduction of the methoxyethyl and methylphenoxyethyl groups. Common reagents and conditions may include:
Starting Materials: 2-aminobenzothiazole, 2-methoxyethanol, 2-methylphenol
Reagents: Sulfur, sodium hydroxide, and various organic solvents
Conditions: Reflux, inert atmosphere, and controlled temperatures
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Reduction of the benzodiazole ring
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: As a probe for studying biological processes
Medicine: Potential therapeutic agent for various diseases
Industry: Used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZOTHIAZOLE
- 1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZOXAZOLE
Uniqueness
1-(2-METHOXYETHYL)-2-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both methoxyethyl and methylphenoxyethyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H22N2O2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-2-[2-(2-methylphenoxy)ethylsulfanyl]benzimidazole |
InChI |
InChI=1S/C19H22N2O2S/c1-15-7-3-6-10-18(15)23-13-14-24-19-20-16-8-4-5-9-17(16)21(19)11-12-22-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
ZIDDHIYZQUDMKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CCOC |
Origin of Product |
United States |
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